tert-Boc-leu-phe-EA

説明

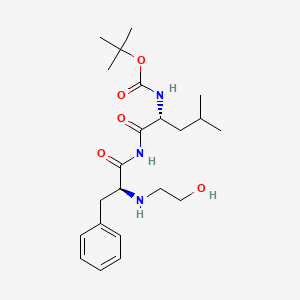

Structure

3D Structure

特性

CAS番号 |

86810-21-1 |

|---|---|

分子式 |

C22H35N3O5 |

分子量 |

421.5 g/mol |

IUPAC名 |

tert-butyl N-[(2R)-1-[[(2S)-2-(2-hydroxyethylamino)-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H35N3O5/c1-15(2)13-18(24-21(29)30-22(3,4)5)20(28)25-19(27)17(23-11-12-26)14-16-9-7-6-8-10-16/h6-10,15,17-18,23,26H,11-14H2,1-5H3,(H,24,29)(H,25,27,28)/t17-,18+/m0/s1 |

InChIキー |

CDDPEKNCOJECSY-ZWKOTPCHSA-N |

SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NCCO)NC(=O)OC(C)(C)C |

異性体SMILES |

CC(C)C[C@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NCCO)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NCCO)NC(=O)OC(C)(C)C |

同義語 |

N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanine-ethanolamide N-tertiary-butyloxycarbonyl-leucyl-phenylalanine-ethanolamide t-Boc-D-Leu-L-Phe-EA tert-Boc-Leu-Phe-EA |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Tert Boc Leu Phe Ea

Retrosynthetic Disconnection and Strategic Design

Retrosynthetic analysis of tert-Boc-Leu-Phe-EA reveals a straightforward disconnection strategy. The target molecule can be disconnected at the peptide bond between Leucine (B10760876) (Leu) and Phenylalanine (Phe), and at the amide bond between Phenylalanine and the ethylamine (B1201723) (EA) moiety. This leads to three primary building blocks: N-terminally protected tert-Boc-Leucine, Phenylalanine, and ethylamine.

The synthesis can be approached via either solution-phase or solid-phase peptide synthesis (SPPS). However, SPPS is often the preferred method for its efficiency, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. rsc.org The strategic design for SPPS involves anchoring the C-terminal residue (Phenylalanine) to a solid support, followed by the sequential addition of Leucine, and finally, capping with the tert-Butyloxycarbonyl (Boc) group. The ethylamide C-terminus is typically introduced by using a specific type of resin or by post-synthesis modification.

Solid-Phase Peptide Synthesis (SPPS) Approaches

The SPPS of this compound follows a cyclical process of deprotection, coupling, and washing. peptide.com The choice of protecting groups, resin, and coupling reagents is critical for a successful synthesis. The Boc/Bzl (tert-Butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS. peptide.commasterorganicchemistry.com

Selection of Resins and Linkers for C-Terminal Amidation (EA)

To obtain the C-terminal ethylamide, specialized resins or linkers are employed. A common approach is to use an amide-forming resin.

MBHA (4-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These are standard resins for producing peptide amides using the Boc strategy. peptide.comchempep.com The peptide is assembled on the resin, and the final cleavage with a strong acid, such as hydrogen fluoride (B91410) (HF), simultaneously cleaves the peptide from the resin and forms the C-terminal amide. chempep.com To obtain an ethylamide, a modification of this approach would be necessary, potentially involving post-cleavage solution-phase coupling with ethylamine.

Rink Amide and Sieber Amide Resins: While more commonly associated with Fmoc chemistry, these resins can be adapted for Boc synthesis and are designed to yield peptide amides upon cleavage with trifluoroacetic acid (TFA). peptide.com

Reductive Amination on a Linker: An alternative strategy involves the reductive amination of an aldehyde-containing resin with ethylamine to introduce the N-ethyl group onto the solid support before peptide chain assembly. nih.gov However, this method can be challenging with volatile amines like ethylamine. nih.gov

Post-synthesis Aminolysis: A peptide can be synthesized on a resin like Merrifield or Wang and then cleaved from the support via aminolysis with ethylamine. peptide.comnih.gov Resins with oxime or HMBA linkers are particularly suitable for this approach. peptide.com Another option is to synthesize a peptide thioester and then perform aminolysis with ethylamine after cleavage. researchgate.net

The following table summarizes various resins suitable for generating C-terminal amides:

| Resin Type | Linker Type | Cleavage Condition for Amide | Suitability for N-Ethylamide |

| MBHA/BHA | Benzhydrylamine | HF | Primary amide formed directly; requires post-cleavage modification for ethylamide. |

| Rink Amide | Acid-labile linker | TFA | Primary amide formed directly; adaptable for ethylamide synthesis. peptide.com |

| Sieber Amide | Acid-labile linker | 1% TFA in DCM | Yields protected peptide amides. |

| Oxime Resin | Oxime | Aminolysis | Suitable for direct aminolysis with ethylamine. peptide.com |

Optimized Coupling Reagents and Conditions for Leucine and Phenylalanine Incorporation

The formation of the peptide bond between amino acids is a critical step that requires activation of the carboxylic acid group. Several coupling reagents have been developed to promote efficient and racemization-free coupling. creative-peptides.com

Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com In SPPS, DIC is preferred as its urea (B33335) byproduct is soluble and can be washed away. peptide.com To minimize racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is typically used. peptide.com

Onium Salts (HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal racemization. peptide.com HATU is often considered superior due to its faster reaction rates. peptide.com

Phosphonium Reagents (PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent.

For the incorporation of Leucine and Phenylalanine, standard coupling protocols using these reagents are generally effective. A double-coupling strategy, where the coupling step is repeated, can be employed to ensure complete reaction, especially for sterically hindered amino acids. creative-peptides.com Optimizing the concentration of reagents is also crucial for effective coupling. researchgate.net

| Coupling Reagent | Additive | Key Features |

| DIC | HOBt | Cost-effective, soluble urea byproduct in SPPS. peptide.com |

| HBTU/TBTU | HOBt | Highly efficient, fast reaction times, low racemization. peptide.com |

| HATU | HOAt | Generally faster and less racemization than HBTU. creative-peptides.compeptide.com |

| PyBOP | - | Effective phosphonium-based reagent. |

N-Terminal tert-Butyloxycarbonyl (Boc) Deprotection Protocols and Selective Cleavage

The Boc protecting group is acid-labile and is typically removed at each step of the synthesis to allow for the coupling of the next amino acid. peptide.com

Standard Deprotection: The most common method for Boc deprotection is treatment with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com A short pre-wash followed by a longer treatment ensures complete removal of the Boc group. chempep.com

Scavengers: During Boc deprotection, the formation of the tert-butyl cation can lead to side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. peptide.com While Leu and Phe are not susceptible, the use of scavengers like anisole (B1667542) or thioanisole (B89551) is a good practice. wikipedia.org

Selective Cleavage: In certain synthetic strategies, selective cleavage of the N-Boc group in the presence of other acid-labile protecting groups might be necessary. Methods using aluminum chloride (AlCl₃) or trimethylsilyl (B98337) iodide followed by methanol (B129727) have been reported for such selective deprotection. wikipedia.org Other reported conditions for selective Boc removal include the use of concentrated sulfuric acid in 1,4-dioxane (B91453) or a combination of chlorotrimethylsilane (B32843) and phenol. researchgate.netacs.org Formic acid has also been investigated for the selective cleavage of N-Boc groups. oup.com

After deprotection, the resulting TFA salt of the free amine must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step. peptide.com

Post-Synthesis Cleavage from Solid Support and Crude Product Isolation

The final step in SPPS is the cleavage of the synthesized peptide from the solid support. rsc.org

Cleavage Cocktail: For peptides synthesized on MBHA resin using the Boc strategy, the cleavage is typically performed with a strong acid like liquid hydrogen fluoride (HF). peptide.comchempep.com Trifluoromethanesulfonic acid (TFMSA) is another strong acid that can be used. peptide.com The cleavage cocktail often includes scavengers to trap reactive species generated during the process. google.com

TFA Cleavage: If a more acid-labile resin like Rink Amide is used, cleavage can be achieved with a high concentration of TFA (e.g., 95%), which also removes any remaining acid-labile side-chain protecting groups. rsc.org

Isolation: After cleavage, the resin is filtered off, and the crude peptide is precipitated from the filtrate by adding a cold non-polar solvent like diethyl ether. google.comrsc.org This allows for the removal of organic-soluble byproducts. google.com The precipitated peptide is then collected, washed, and dried. Further purification is typically carried out using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.org

Purification Techniques for Achieving High Purity (e.g., Preparative HPLC)

Achieving high purity of this compound is paramount for its use in further applications. Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of peptide products like this compound. mdpi.com This method separates the target compound from impurities based on differences in their affinity for the stationary phase and the mobile phase.

Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govfu-berlin.de A typical mobile phase system consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govresearchgate.net For instance, a gradient of 10% acetonitrile in water to 100% acetonitrile can be used to elute compounds from the column. nih.gov The selection of the specific gradient, flow rate, and column dimensions is crucial for optimizing the separation and obtaining the desired purity. mdpi.comnih.gov Semi-preparative and preparative columns, with larger diameters (e.g., 10 mm, 20 mm), are used to handle larger quantities of the crude product. nih.govfu-berlin.de Following purification, the fractions containing the pure product are typically collected, and the solvent is removed, often by lyophilization, to yield the final, highly purified peptide.

Table 1: Example of Preparative HPLC Parameters for Peptide Purification

| Parameter | Condition | Reference |

| Column | Reverse Phase C18, 5 µm, 250 x 10 mm | nih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 10% B to 100% B over 24 minutes | nih.gov |

| Flow Rate | 10 mL/min | nih.gov |

| Detection | UV at 220 nm and/or 280 nm | researchgate.net |

Assessment and Minimization of Racemization During Coupling Steps

A significant challenge in peptide synthesis is the potential for racemization at the chiral center of the amino acid being activated for coupling. thieme-connect.demdpi.com This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The mechanism of racemization frequently involves the formation of an oxazolone (B7731731) intermediate, particularly when the C-terminal amino acid of a peptide fragment is activated. mdpi.com

Several strategies are employed to assess and minimize racemization:

Choice of Coupling Reagents: The selection of coupling reagents plays a critical role. Additives like 1-hydroxybenzotriazole (HOBt) are known to suppress racemization by converting the highly reactive O-acylisourea intermediate into a less reactive HOBt active ester, which is less prone to oxazolone formation. thieme-connect.de For example, the use of dicyclohexylcarbodiimide (DCC) alone can lead to significant racemization, while the addition of HOBt can reduce it to less than 1%. thieme-connect.de

Reaction Conditions: The solvent and the presence of a tertiary amine base can influence the rate of racemization. cdnsciencepub.com Non-polar solvents and the avoidance of excess base can help minimize epimerization. researchgate.net

Chiral Analysis: The extent of racemization is typically determined by analyzing the chiral purity of the final peptide. This can be achieved using chiral HPLC with a chiral stationary phase or by derivatizing the peptide and analyzing the resulting diastereomers by standard HPLC or gas chromatography. semanticscholar.orgwindows.net For instance, the enantiomers of N-Fmoc protected amino acids can be separated on quinine-based zwitterionic chiral stationary phases. semanticscholar.org

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers a classical and versatile alternative to solid-phase methods for preparing this compound.

In a fragment condensation approach, pre-synthesized peptide fragments are coupled together in solution. For the synthesis of this compound, this would typically involve the coupling of Boc-L-leucine with a suitable derivative of L-phenylalanine ethylamide. This strategy can be efficient for larger peptides as it reduces the number of coupling and deprotection cycles. karger.com However, the coupling of peptide fragments, especially those with a C-terminal chiral amino acid, carries a higher risk of racemization. thieme-connect.de Careful selection of coupling reagents and conditions is therefore essential. researchgate.net

Sequential or stepwise synthesis in solution involves the addition of one amino acid at a time to the growing peptide chain. karger.com For this compound, the synthesis would commence with an N-protected phenylalanine derivative, such as Boc-Phe-OH, which is coupled to ethylamine. Following the removal of the Boc protecting group, the resulting Phe-EA is then coupled with Boc-Leu-OH. Each intermediate product in the synthetic sequence must be isolated and thoroughly characterized (e.g., by NMR, mass spectrometry) to ensure its purity before proceeding to the next step. rsc.org

After each coupling and deprotection step in solution-phase synthesis, the product must be isolated from the reaction mixture. This typically involves work-up procedures such as extraction and washing to remove excess reagents and by-products. rsc.org The crude product is then purified, often by crystallization or column chromatography on silica (B1680970) gel. rsc.org The final purification of this compound would likely still benefit from preparative HPLC to achieve the highest possible purity. mdpi.com

Sequential Coupling Methods and Intermediates Characterization

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles

Both solid-phase and solution-phase synthesis routes have distinct advantages and disadvantages when considering the production of this compound.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS/CSPS) | Reference |

| Efficiency | High speed due to simplified purification (filtration). Excess reagents drive reactions to completion. | Can be more time-consuming due to intermediate isolation and purification steps. | bachem.com |

| Scalability | Can be challenging to scale up due to the cost of the solid support and the large volumes of solvents required. | Generally more scalable for large-scale industrial production. | bachem.comacs.org |

| Purification | Purification of intermediates is simplified to washing the resin. Final cleavage and purification can be complex. | Requires purification of each intermediate, which can be labor-intensive but ensures purity at each stage. | bachem.com |

| Green Chemistry | Often generates significant solvent and reagent waste, leading to a high Process Mass Intensity (PMI). acs.orgresearchgate.net | Can be designed to be greener by recycling solvents and minimizing excess reagents. Newer "tag-assisted" LPPS methods further reduce waste. bachem.comacs.org | bachem.comacs.orgacs.orgresearchgate.net |

Efficiency: SPPS is generally faster for laboratory-scale synthesis due to the ease of removing excess reagents and by-products by simple filtration. bachem.com Solution-phase synthesis requires purification after each step, which can be more time-consuming.

Scalability: Solution-phase synthesis is often more amenable to large-scale production (kilogram scale and beyond) as it avoids the high cost and physical limitations of solid supports. bachem.comacs.org

Green Chemistry Principles: Peptide synthesis, particularly SPPS, is known for its high environmental impact, characterized by a large Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.orgresearchgate.net Solution-phase synthesis, especially modern variations like Liquid-Phase Peptide Synthesis (LPPS) using soluble tags, can offer a greener alternative by reducing solvent consumption and allowing for reagent recycling. bachem.comresearchgate.net Efforts are ongoing to make both SPPS and solution-phase methods more sustainable by using greener solvents and improving atom economy. rsc.orgnih.govrsc.org

Chemical Modifications and Derivatization of this compound

The dipeptide derivative tert-Boc-L-leucyl-L-phenylalanine ethylamide (this compound) possesses several reactive sites that allow for a variety of chemical modifications and derivatizations. These transformations primarily target the N-terminal tert-butoxycarbonyl (Boc) protecting group, the internal peptide bond, and the C-terminal ethylamide. Such modifications are crucial for synthesizing peptide analogs, elongating the peptide chain, or introducing bioisosteric replacements to modulate biological activity and physicochemical properties.

N-Terminal Modifications

The most common chemical transformation of this compound involves the cleavage of the acid-labile Boc group. This deprotection exposes the N-terminal amine of the leucine residue, yielding H-Leu-Phe-EA, which serves as a key intermediate for further derivatization.

Boc Group Deprotection: The removal of the Boc group is typically accomplished under mild acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or formic acid are effective for this purpose. cdnsciencepub.comias.ac.in For instance, studies on the closely related analog, Boc-Leu-Phe-OMe, demonstrated successful Boc cleavage using 98% formic acid at room temperature. cdnsciencepub.com Alternative green chemistry protocols have also been developed, utilizing boiling water under catalyst-free conditions to achieve N-Boc deprotection. researchgate.net

Peptide Chain Elongation: Once deprotected, the free amino group of H-Leu-Phe-EA can act as a nucleophile in a peptide coupling reaction to extend the peptide chain. This is a standard procedure in solution-phase peptide synthesis. The deprotected dipeptide can be coupled with another N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) using a variety of coupling reagents such as dicyclohexylcarbodiimide (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) to form a tripeptide. cdnsciencepub.comnih.gov

N-Formylation: The newly exposed N-terminal amine can also be modified by other functional groups. For example, research on H-Leu-Phe-OMe (generated from Boc-Leu-Phe-OMe) has shown that it can be N-formylated, demonstrating a method to cap the N-terminus. cdnsciencepub.com

Peptide Backbone Modifications

The internal amide bond linking the leucine and phenylalanine residues can be chemically altered to create peptidomimetics with modified conformational properties and stability.

Thioamide Formation: The carbonyl oxygen of the peptide bond can be replaced with sulfur to form a thioamide analog (-CSNH-). This transformation is typically achieved using Lawesson's reagent. The synthesis of thioamide analogs of the chemotactic peptide f-Met-Leu-Phe-OR has been successfully demonstrated, indicating the feasibility of this modification on the Leu-Phe linkage. cdnsciencepub.com

Amidoxime (B1450833) and Amidrazone Synthesis: Thioamide-containing peptides serve as versatile intermediates for further transformations. The thioamide group can be converted into an amidoxime moiety (-[C(=NOH)NH]-) by reacting it with hydroxylamine, often assisted by mercury(II) acetate. cdnsciencepub.com Similarly, reaction with hydrazine (B178648) can yield the corresponding amidrazone analog. cdnsciencepub.com These modifications introduce significant changes to the electronic and hydrogen-bonding capabilities of the peptide backbone.

C-Terminal Modifications

While the C-terminal ethylamide is generally stable, it can be envisioned as a point of modification, typically following its hydrolysis to a carboxylic acid.

Conversion to a Carboxylic Acid: Although requiring harsh conditions that might compromise the integrity of the peptide bond or Boc group, the ethylamide could potentially be hydrolyzed to the corresponding carboxylic acid, tert-Boc-Leu-Phe-OH.

Bioisosteric Replacement (Tetrazole Formation): Carboxylic acid groups in bioactive molecules are often replaced with tetrazole rings as bioisosteres. Following hydrolysis of the ethylamide, the resulting carboxylic acid could be converted into a nitrile and subsequently undergo a [2+3] cycloaddition with sodium azide (B81097) to form the tetrazole analog, based on established methods for N-Boc protected amino acids. researchgate.net This modification can alter the acidity and metabolic stability of the compound.

The following table summarizes the potential chemical modifications for this compound and its close analogs based on published research findings.

| Modification Type | Starting Material (or Analog) | Reagents and Conditions | Product |

| N-Terminal Deprotection | Boc-Leu-Phe-OMe | Formic acid (98%), room temp. | H-Leu-Phe-OMe · HCOOH |

| N-Terminal Deprotection | General N-Boc Peptides | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | H-Peptide · TFA |

| Peptide Elongation | H-Leu-Phe-EA | Boc-Ala-OH, EEDQ / Chloroform | Boc-Ala-Leu-Phe-EA |

| Backbone Thioamidation | Boc-Leu-Phe-OMe | Lawesson's Reagent | Boc-Leu-ψ[CSNH]-Phe-OMe |

| Amidoxime Formation | Boc-Leu-ψ[CSNH]-Phe-OMe | NH₂OH·HCl, Hg(OAc)₂, Et₃N / THF | Boc-Leu-ψ[C(=NOH)NH]-Phe-OMe |

| C-Terminal Bioisosterism | Boc-Phe-COOH (by analogy) | 1. TFAA, Pyridine, THF; 2. NaN₃, ZnBr₂, H₂O/2-Propanol | Boc-Phe-Tetrazole |

Advanced Structural and Conformational Characterization of Tert Boc Leu Phe Ea

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of synthesized tert-Boc-Leu-Phe-EA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of each atom.

In a solvent of low polarity like deuteriochloroform (CDCl₃), ¹H NMR studies strongly support the presence of an intramolecularly hydrogen-bonded β-turn conformation as the most populated structure, especially at high dilution. nih.gov The chemical shifts (δ) of the amide (NH) protons are particularly informative; protons involved in hydrogen bonding typically appear further downfield. acs.orgmdpi.com For instance, the involvement of urethane (B1682113) and peptide NH groups as hydrogen-bond donors is observed in self-association processes at higher concentrations. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and to confirm the connectivity between the amino acid residues and the protecting/capping groups. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide further evidence for the solution-state conformation by revealing through-space proximities between specific protons, corroborating the folded structures identified in solid-state analyses.

Table 1: Representative ¹H NMR Data for this compound Data are inferred from similar compounds and general chemical shift principles.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc (CH₃)₉ | ~1.40 | s |

| Leu α-CH | ~4.1-4.3 | m |

| Leu β-CH₂ | ~1.5-1.7 | m |

| Leu γ-CH | ~1.6-1.8 | m |

| Leu δ-(CH₃)₂ | ~0.90 | d |

| Phe α-CH | ~4.4-4.6 | m |

| Phe β-CH₂ | ~3.0-3.2 | m |

| Phe Aromatic C₆H₅ | ~7.2-7.4 | m |

| EA -CH₂-N | ~3.3-3.5 | m |

| EA -CH₂-O | ~3.7-3.9 | t |

| Leu NH | ~6.5-7.0 | d |

Table 2: Representative ¹³C NMR Data for this compound Data are inferred from similar compounds and general chemical shift principles.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| Boc C(CH₃)₃ | ~28.5 |

| Boc C (CH₃)₃ | ~80.0 |

| Leu α-C | ~53.0 |

| Leu β-C | ~41.5 |

| Leu γ-C | ~25.0 |

| Leu δ-C | ~22.0, ~23.0 |

| Phe α-C | ~55.0 |

| Phe β-C | ~38.0 |

| Phe Aromatic C | ~127.0-137.0 |

| EA -CH₂-N | ~42.0 |

| EA -CH₂-O | ~61.0 |

| Boc C=O | ~156.0 |

| Leu C=O | ~172.0 |

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and verifying its amino acid sequence. The expected monoisotopic mass of the compound (C₂₄H₃₉N₃O₄) is 449.2941 g/mol .

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecular ion to be observed with minimal fragmentation. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. mdpi.com

Tandem mass spectrometry (MS/MS) is used for fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern typically shows characteristic "b" and "y" ions, which arise from cleavage along the peptide backbone, thus confirming the Leu-Phe sequence and the presence of the Boc and ethanolamide modifications.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, where the peptide is separated on a nonpolar stationary phase (e.g., C18) using a gradient of polar solvents, such as water and acetonitrile (B52724), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. mdpi.comnih.gov

The identity of the compound can be confirmed by comparing its retention time to that of a known reference standard. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength, usually 220 nm for the peptide bond. mdpi.com For synthetic peptides intended for structural studies, purities of >95% are commonly achieved. nih.gov

Table 3: Example HPLC Parameters for Analysis of this compound Parameters are based on typical methods for similar peptides.

| Parameter | Value/Description |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% TFA mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA mdpi.com |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 220 nm mdpi.com |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides in solution. explorationpub.com While α-helices and β-sheets have well-defined CD spectra, turns and random coils also produce characteristic signals. cdnsciencepub.com

For a peptide like this compound, which has been shown to adopt a β-turn conformation in the solid state and in nonpolar solvents, CD spectroscopy can confirm if this structure persists in various solution environments. nih.gov Measurements are often performed in solvents like trifluoroethanol (TFE), which promotes intramolecular hydrogen bonding. nih.govbeilstein-journals.org A classic type II' β-turn, as identified in a diastereomer of this compound, would be expected to show a specific CD spectrum, distinct from that of an α-helix which is characterized by strong negative bands at ~222 nm and ~208 nm and a positive band around 195 nm. nih.govexplorationpub.com The CD spectrum provides insight into the predominant solution-state conformation, which is crucial for correlating structure with biological function.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

Solid-State and Solution-State Conformational Analysis

While spectroscopic methods provide data on purity and average solution conformation, more detailed three-dimensional information is obtained from solid-state analysis and computational methods.

When this compound can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive, high-resolution three-dimensional structure in the solid state. nih.gov

A detailed X-ray diffraction analysis was performed on the diastereomer N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanylethanolamide (t-Boc-D-Leu-L-Phe-EA). nih.gov The study revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The conformation is characterized by a β-turn of type II', which is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the Boc group and the amide proton of the ethanolamide moiety (an N-H···O=C bond). nih.gov

Furthermore, one of the two independent molecules exhibits an additional intramolecular hydrogen bond between the hydroxyl group of the ethanolamide and the carbonyl oxygen of the Boc group (an O-H···O=C bond). nih.gov This represents the first experimental evidence of a β-turn conformation fused with the oxygen analogue of an α-turn. nih.gov These solid-state findings provide a precise model of a low-energy conformation that is likely relevant in nonpolar environments and solution states. nih.gov

Table 4: Crystallographic Data for N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanylethanolamide Data from published study on the D-Leu diastereomer. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₉N₃O₄ |

| Conformation | β-turn (Type II') nih.gov |

| Key Intramolecular H-Bond (Molecule 1 & 2) | N(4)H · · · O(1)C (Boc) nih.gov |

| Additional Intramolecular H-Bond (Molecule 2) | O(4)H · · · O(1)C (Boc) nih.gov |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

Spectroscopic Probes for Solution Conformation Dynamics

Spectroscopic techniques are powerful tools for elucidating the time-averaged conformational preferences of peptides in solution. Methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into the secondary structure and intramolecular interactions of this compound.

In solvents of low polarity like deuteriochloroform, infrared (IR) and ¹H NMR spectroscopy studies strongly indicate that the most populated conformation of molecules like t-Boc-D-Leu-L-Phe-EA is an intramolecularly hydrogen-bonded β-turn. researchgate.net NMR spectroscopy, in particular, offers detailed information. The temperature dependence of amide proton (NH) chemical shifts can reveal their involvement in hydrogen bonds; a smaller temperature coefficient suggests the proton is shielded from the solvent and likely participating in an intramolecular hydrogen bond. mdpi.com For similar peptide structures, large temperature coefficients for NH protons indicate their participation in weak hydrogen bonds that are easily perturbed by temperature changes. mdpi.com

Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is essential for defining specific folds. For instance, NOE contacts between the NH of one residue and the α-proton of the preceding residue are characteristic of specific turn structures. acs.org

| Spectroscopic Technique | Parameter Measured | Information Obtained | Typical Finding for Related Peptides |

|---|---|---|---|

| ¹H NMR | Amide Proton Temperature Coefficient (Δδ/ΔT) | Identifies solvent-shielded protons involved in intramolecular H-bonds. | Low values suggest stable H-bonds, characteristic of folded structures like β-turns. |

| ¹H NMR (NOESY) | Nuclear Overhauser Effects (NOEs) | Provides inter-proton distances, defining spatial proximity and specific secondary structures. | Specific NOE patterns confirm the presence of β-turns or helical structures. acs.org |

| Circular Dichroism (CD) | Differential absorption of polarized light (Molar Ellipticity) | Reveals global secondary structure content (β-turns, helices, random coil). | Spectra for L-Phe-L-Phe containing peptides show characteristic negative and positive bands indicating ordered structures. cdnsciencepub.com |

| Infrared (IR) Spectroscopy | Amide A (N-H stretching) region | Distinguishes between free and hydrogen-bonded NH groups. | In non-polar solvents, bands indicate a high population of intramolecularly H-bonded conformers. researchgate.netacs.org |

Influence of the Boc Group and Ethylamide on Peptide Conformation

The N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal ethylamide (EA) moiety are not mere protectors of the peptide termini; they actively influence the conformational preferences of the Leu-Phe backbone.

The Boc group is bulky and can stabilize particular conformations through steric and electronic effects. researchgate.net Unlike a standard peptide bond which strongly prefers a trans geometry, the urethane bond of the Boc group can adopt both cis and trans conformations with nearly equal energies, a factor that increases the conformational diversity of the peptide. researchgate.net The cis conformation is often preferred in compounds with a tertiary nitrogen (like proline) or in structures stabilized by strong intermolecular interactions. researchgate.net Furthermore, the bulky tert-butyl portion of the Boc group can engage in attractive van der Waals interactions with adjacent side chains, such as the phenyl ring of Phenylalanine, potentially stabilizing specific folded structures. researchgate.net The Boc group's carbonyl oxygen can also act as a hydrogen bond acceptor, participating in C7 (γ-turn) or C10 (β-turn) hydrogen-bonded rings. aip.org

The C-terminal ethylamide modification removes the negative charge of a free carboxylate and alters the hydrogen bonding potential. This change from a carboxylate to a less polar carboxamide can significantly impact the peptide's conformation and its ability to interact with its environment. nih.gov The amide NH proton provides an additional hydrogen bond donor site, which can participate in intramolecular hydrogen bonds to stabilize folded structures. This modification can also enhance the peptide's stability against carboxypeptidases. nih.gov In luteinizing hormone-releasing hormone analogues, replacing a C-terminal glycinamide (B1583983) with an N-ethylamide was shown to affect the flexibility of the peptide backbone. nih.gov The introduction of an N-ethylamide group can be achieved during solid-phase peptide synthesis using a suitable resin, such as an ethyl-indole AM Resin. frontiersin.org

| Modifying Group | Key Feature | Influence on Conformation |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Bulky size; cis/trans urethane bond potential | Sterically restricts backbone flexibility; can stabilize turns via van der Waals interactions with side chains. researchgate.net |

| tert-Butoxycarbonyl (Boc) | Urethane carbonyl oxygen | Acts as a key hydrogen bond acceptor, enabling the formation of γ- and β-turns. aip.org |

| Ethylamide (EA) | Neutral charge; additional NH donor | Replaces charged carboxylate, altering polarity and H-bond patterns; can stabilize turns. nih.gov |

| Ethylamide (EA) | Amide group | May increase stability against certain enzymes compared to the carboxylic acid form. nih.gov |

Computational Chemistry Approaches to Conformational Landscape

Computational methods provide a powerful complement to experimental techniques, offering atomic-level detail of peptide conformations, dynamics, and the energies associated with them.

Molecular Mechanics and Quantum Mechanics Calculations

Molecular mechanics (MM) and quantum mechanics (QM) calculations are used to map the potential energy surface of this compound and identify its stable conformers.

Molecular Mechanics (MM) employs force fields (e.g., OPLS2005) to rapidly calculate the energy of a molecule as a function of its geometry. mdpi.com This approach is suitable for initial conformational searches, such as Monte Carlo or systematic grid searches, to generate a broad range of possible structures. mdpi.com

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), provide more accurate descriptions of electronic structure and are used to optimize the geometries and calculate the relative energies of the low-energy conformers found by MM methods. acs.orgupc.edu For example, DFT calculations at the M06L/6-31+G(d,p) level are effective for analyzing conformations stabilized by various interactions. acs.orgupc.edu Studies on related peptides have shown that QM calculations can predict key structural parameters, such as the dihedral angles (φ, ψ) that define the backbone conformation, and identify intramolecular hydrogen bonds that stabilize folded structures like β-turns. acs.orgresearchgate.net These calculations can reveal subtle conformational preferences that arise from the interplay of local interactions. researchgate.net

| Computational Method | Primary Use | Calculated Parameters | Example Application |

|---|---|---|---|

| Molecular Mechanics (MM) | Initial broad conformational search | Potential energy, initial geometries | Monte Carlo sampling to identify a set of low-energy conformers. mdpi.com |

| Quantum Mechanics (QM/DFT) | Refinement of structures and energy calculations | Optimized geometries (bond lengths, angles), relative energies (ΔE), dihedral angles (φ, ψ) | Determining the relative stability of β-turn vs. extended conformations. acs.orgupc.edu |

Molecular Dynamics Simulations for Conformational Sampling

While MM and QM calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound in a simulated environment, such as in a solvent. nih.gov

MD simulations solve Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. aps.org This allows for the observation of transitions between different conformational states, providing a more realistic picture of the peptide's behavior in solution. nih.gov However, standard MD simulations can sometimes be trapped in local energy minima, failing to adequately sample the entire conformational space, especially for flexible molecules or those with high energy barriers between states. nih.gov To overcome this, enhanced sampling techniques like accelerated MD (aMD) or metadynamics can be used to more efficiently explore the conformational landscape. nih.govresearchgate.net

Free Energy Calculations of Preferred Conformations

The ultimate goal of conformational analysis is often to determine the most probable, or preferred, conformations of a molecule under specific conditions. Free energy calculations, derived from computational simulations, provide this information by accounting for both enthalpic and entropic contributions to stability.

By analyzing the trajectories from MD simulations, it is possible to construct a free energy landscape, which maps the conformational space of the peptide as a function of its Gibbs free energy (ΔG). acs.org The minima on this landscape correspond to the most stable and thus most populated conformational states. The relative free energies between different states (e.g., folded vs. unfolded) allow for the calculation of their equilibrium populations. mdpi.comacs.org Such calculations have been used to confirm that for certain protected peptides, folded conformations stabilized by intramolecular hydrogen bonds are indeed the most favored states in solution. acs.orgupc.edu These theoretical populations can then be compared with experimental data from techniques like NMR to validate the computational model. researchgate.net

Based on a comprehensive search of publicly available scientific literature, there is no specific information or published research data available for the chemical compound designated as “this compound.” Searches for this compound, as well as for logical derivatives such as "tert-butoxycarbonyl-leucyl-phenylalanyl-ethacrynic acid," did not yield any results detailing its biochemical and mechanistic interactions.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The creation of content for the specified sections—including enzyme kinetics, receptor binding assays, protein interaction analysis, and cellular pathway modulation—would require fabricating data, which is contrary to the principles of scientific accuracy.

Should literature on "this compound" become available, the requested article could be generated. At present, no such data can be found.

Biochemical and Mechanistic Investigations of Tert Boc Leu Phe Ea Interactions

Cellular Biology Studies and Pathway Modulation (In Vitro Models)

Effects on Cellular Processes (e.g., Proliferation, Viability, Migration, Apoptosis) in Defined Cell Models

Direct studies detailing the effects of tert-Boc-Leu-Phe-EA on cellular processes such as proliferation, viability, migration, and apoptosis are not extensively available in the current body of scientific literature. However, insights can be drawn from research on structurally related peptide inhibitors. For instance, a bioconjugate of a pepstatin derivative, a known protease inhibitor, has been shown to exert significant anti-proliferative effects on tumor cell cultures. researchgate.net This effect was linked to the inhibition of the intracellular protease Cathepsin D, leading to an altered cell cycle and the induction of apoptotic events. researchgate.net Such findings suggest that dipeptide-based inhibitors can modulate critical cellular pathways that govern cell survival and proliferation. The specific effects of this compound would likely depend on its intracellular targets and the cell model being investigated.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Comprehensive transcriptomic and proteomic profiling studies specifically investigating the cellular response to this compound exposure have not been prominently reported. Such analyses would be invaluable in elucidating the compound's mechanism of action by providing a global view of the changes in gene and protein expression it induces. This type of data can help identify the signaling pathways and cellular machinery that are modulated by the compound, offering clues to its primary molecular targets and downstream effects.

Intracellular Localization and Trafficking within Cellular Compartments

The intracellular fate of a molecule like this compound is critical to its function. While its specific localization and trafficking pathways have not been definitively mapped, studies on other dipeptides and small molecule inhibitors provide potential models. For example, some small oligomers of constrained dipeptide mimics are internalized by cells and accumulate in lysosomes via an energy-dependent pathway. researchgate.net The trafficking of certain viruses and toxins, which can be inhibited by dipeptides, has been shown to rely on COPI- and COPII-dependent transport between the endoplasmic reticulum and the Golgi apparatus. uq.edu.au

Furthermore, the intracellular delivery of muramyl dipeptide has been demonstrated to divert Salmonella-containing phagosomes toward lysosomes for degradation by modulating the levels of key endocytic regulatory proteins, Rab5 and Rab7. biologists.com This suggests that dipeptides can actively influence intracellular trafficking pathways. The hydrophobic nature of this compound may facilitate its passage across cellular membranes, but its precise route and ultimate destination within the cell, whether it be the cytosol, specific organelles, or vesicular compartments, require further investigation using techniques such as fluorescent labeling and confocal microscopy. The trafficking pathway is crucial as it determines which intracellular targets the compound can access. dovepress.com

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Studies

Impact of N-Terminal Protecting Group (Boc) on Biological Activity

The N-terminal tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis, but its role often extends beyond synthesis to influencing the biological activity of the final molecule. Terminal modifications are known to be critical for the stability and efficacy of peptide-based compounds. mdpi.com The N-terminal capping can protect the peptide from degradation by exopeptidases, thereby increasing its bioavailability and half-life in a biological system. mdpi.comnih.gov

In structure-activity relationship (SAR) studies of other dipeptide inhibitors, the nature of the N-terminal group has been shown to be a critical determinant of activity. For example, in a series of azetidine-containing dipeptides designed as inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl (Cbz) moiety at the N-terminus was found to be an absolute requirement for antiviral activity. nih.govcsic.es In other contexts, N-terminal modifications have been shown to influence the toxicity profile of peptides. nih.gov The bulky and hydrophobic nature of the Boc group in this compound likely plays a significant role in its interaction with its biological targets, potentially by fitting into specific hydrophobic pockets.

Role of Leucine (B10760876) and Phenylalanine Residues in Molecular Recognition

The selection of leucine and phenylalanine as the core dipeptide sequence is significant. Both are hydrophobic amino acids, and such residues are frequently found at the interface of protein-protein interactions. frontiersin.org The specific sequence of amino acids is a key determinant of a peptide's inhibitory activity. cambridge.org

Phenylalanine (Phe): The aromatic phenyl group of phenylalanine allows for π-π stacking interactions, which can be a powerful force in molecular recognition and self-assembly. mdpi.com In the context of thrombin inhibitors, a phenylalanine residue at a specific position was found to be important for binding to the enzyme's active site. oup.com The Phe-Phe motif itself is a well-known driver of peptide self-assembly into nanostructures. mdpi.com

The combination of these two residues in this compound creates a dipeptide core with a high degree of hydrophobicity and the potential for specific aromatic interactions, which are critical for its molecular recognition properties.

Significance of C-Terminal Ethylamide Modification

The modification of the C-terminus from a carboxylic acid to an ethylamide is a critical structural feature that significantly impacts the compound's properties. C-terminal modifications are known to influence a peptide's activity, stability, hydrophobicity, and membrane permeability. researchgate.net

| Impact of C-Terminal Ethylamide Modification |

| Increased Stability: The amide bond is generally more resistant to cleavage by cellular carboxypeptidases compared to the natural carboxylate, thus enhancing the molecule's stability. |

| Altered Polarity and H-bonding: The ethylamide group is less polar than a carboxylic acid and alters the hydrogen bonding potential of the C-terminus. This can dramatically influence how the molecule binds to its target. researchgate.net |

| Enhanced Membrane Permeability: By neutralizing the negative charge of the C-terminus, the overall hydrophobicity of the molecule is increased, which can improve its ability to cross biological membranes. researchgate.net |

| Structural Conformation: C-terminal amidation can contribute to stabilizing secondary structures, such as helices, which can be crucial for biological activity. nih.gov |

In SAR studies of other peptide inhibitors, C-terminal modifications have been shown to be well-tolerated and can be crucial for activity. nih.govresearchgate.net For instance, in the case of azetidine-containing dipeptide inhibitors, aliphatic substituents at the C-carboxamide group were a requirement for anti-HCMV activity. nih.govcsic.es Therefore, the C-terminal ethylamide in this compound is not merely a synthetic artifact but a key functional component that enhances its drug-like properties.

Correlation of Conformational Preferences with Biological Outcomes

The biological activity of peptidomimetic inhibitors, such as this compound, is intrinsically linked to their three-dimensional structure. The specific conformation adopted by the molecule dictates its ability to fit within the active site of a target enzyme, thereby influencing its inhibitory potency and selectivity. The interplay between the N-terminal protecting group, the core dipeptide sequence, and the C-terminal electrophilic group defines the molecule's conformational landscape and, consequently, its biological function.

The Leu-Phe dipeptide sequence serves as a recognition motif for numerous proteases, particularly papain-like cysteine proteases. researchgate.net The hydrophobic side chains of leucine and phenylalanine are essential for binding to the corresponding S2 and S1 specificity pockets of the enzyme, respectively. The precise spatial orientation of these side chains, governed by the peptide backbone's conformation, is paramount for effective enzyme-inhibitor recognition. Research on peptidyl vinyl sulfones, a class of irreversible cysteine protease inhibitors, has demonstrated that compounds with a leucine residue at the P2 position are often optimal for inhibiting enzymes like falcipain-2 and falcipain-3. researchgate.netnih.gov

The C-terminal moiety, designated here as "EA" (electrophilic aldehyde or similar reactive group), acts as the "warhead" that covalently modifies a key catalytic residue in the enzyme's active site. Common electrophilic groups for this dipeptide sequence include aldehydes (-H) and vinyl sulfones (-VS-R). nih.govnih.gov The biological outcome—potent and often irreversible inhibition—is contingent on the inhibitor adopting a "bioactive conformation" where this warhead is positioned for nucleophilic attack by the catalytic residue (e.g., a cysteine thiol). ulisboa.pt The geometry of this attack is highly specific, and only a suitable conformational arrangement of the entire molecule can ensure productive inhibition.

The correlation between structure and activity is evident in the inhibitory data of analogous compounds. N-Boc protected dipeptide aldehydes, for example, show potent, low-nanomolar inhibition against lysosomal cysteine proteases like cathepsin B and L. nih.gov This highlights the effectiveness of the combined Boc-dipeptide-aldehyde scaffold. However, the protecting group can also influence selectivity; while N-Boc protection often enhances potency compared to free-amino dipeptides, it can sometimes decrease selectivity between closely related proteases. nih.gov

Table 1: Inhibitory Activity of Analogous tert-Boc-Dipeptide Derivatives. This table presents the biological activity of compounds structurally related to this compound, demonstrating the high potency conferred by the combination of an N-Boc group, a dipeptide core, and a C-terminal electrophile against various proteases. Data is derived from studies on dipeptide aldehydes and vinyl sulfones. nih.govnih.gov

The relationship between preferred conformations and biological outcomes can be further summarized by considering the specific molecular interactions that stabilize these conformations.

Table 2: Correlation of Molecular Conformation with Inhibitory Function. This table outlines how specific conformational features of peptidomimetic inhibitors like this compound are stabilized and how these features directly translate into measurable biological effects such as potency and mechanism of action.

Applications and Future Research Trajectories

Utilization of tert-Boc-Leu-Phe-EA as a Chemical Biology Probe or Research Tool

The unique structural features of this compound make it a valuable tool for investigating complex biological systems. The Boc group offers stability and allows for controlled deprotection, while the Leu-Phe sequence can mimic motifs in larger peptides, and the ethanolamide tail can be functionalized for various purposes. hanyang.ac.krresearchgate.net

Affinity-based proteomics is a powerful technique used to identify the cellular binding partners of small molecules. researchgate.netnih.gov In this context, a derivative of this compound could be synthesized to serve as a chemical probe. frontiersin.org The core dipeptide could act as the "bait" that selectively interacts with target proteins. For target identification, the ethanolamide moiety could be functionalized with a reporter tag, such as biotin (B1667282) for pulldown experiments or a fluorophore for localization studies. nih.govacs.org The general workflow for such an application would involve:

Synthesis of a tagged version of this compound.

Incubation of the probe with cell lysates or in live cells to allow for binding to target proteins.

Capture of the probe-protein complexes using the affinity tag (e.g., streptavidin beads for a biotinylated probe).

Identification of the captured proteins using mass spectrometry.

This approach would enable the discovery of proteins that specifically recognize the Leu-Phe motif, which is a common feature in protein-protein interactions. hanyang.ac.kr

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. upc.edu The Leu-Phe motif is known to be crucial for the interaction of some peptides with their protein targets. hanyang.ac.kr Therefore, this compound can serve as a starting point or a lead compound for the design of peptidomimetics. hanyang.ac.krchemrxiv.org By studying the conformation and binding of this dipeptide, researchers can design non-peptidic scaffolds that present the key interacting residues (Leucine and Phenylalanine) in the correct orientation for biological activity. The tert-Boc group, while primarily a protecting group, can also influence the conformational properties of the dipeptide, which can be studied to inform the design of more rigid and effective mimetics. nih.gov

The development of robust biochemical assays is essential for drug discovery and for studying enzyme function. Boc-protected dipeptides can be used as substrates or inhibitors in such assays. journals.co.zanih.gov For example, a modified version of this compound could be developed as a substrate for proteases that recognize the Leu-Phe cleavage site. By attaching a fluorophore and a quencher to the molecule, a fluorescence resonance energy transfer (FRET) based assay could be created. Cleavage of the peptide by the enzyme would lead to an increase in fluorescence, providing a means to screen for enzyme inhibitors. Furthermore, libraries of similar dipeptides can be synthesized to probe the substrate specificity of proteases or to identify potent and selective inhibitors. lifetein.com

Development as a Lead Compound for Peptide Mimetic Design

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

In addition to its applications as a research probe, this compound is a valuable building block in synthetic chemistry. rsc.org The Boc protecting group is stable under a wide range of conditions but can be easily removed with acid, making it ideal for multi-step synthesis. wikipedia.orgorganic-chemistry.org

Dipeptides are fundamental building blocks for the synthesis of longer peptides and peptidomimetic libraries. acs.orgtaylorandfrancis.com this compound can be deprotected at the N-terminus to reveal a free amine, which can then be coupled with another amino acid or a different chemical moiety. researchgate.netorientjchem.org This allows for the stepwise construction of oligopeptides with a defined sequence. journal-imab-bg.orgresearchgate.net The use of dipeptide building blocks, as opposed to single amino acids, can sometimes be more efficient and can help to avoid side reactions during solid-phase peptide synthesis. nih.gov Libraries of oligopeptides or peptidomimetics can be generated from this precursor to screen for a variety of biological activities. lifetein.com

| Synthetic Step | Description | Reagents |

| N-terminal Deprotection | Removal of the Boc group to expose the amine. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). orientjchem.org |

| Peptide Coupling | Formation of a new peptide bond with an incoming amino acid. | Coupling reagents like DIC/HOBt or PyBOP. journal-imab-bg.orgnih.gov |

Strategies for Modulating Potency, Selectivity, and Stability

Unexplored Biological Systems and Target Validation in Pre-clinical Research Models

While the primary targets of many peptide analogues are often well-defined, a significant area of future research lies in exploring their effects on previously unexamined biological systems and validating new targets in pre-clinical models. This exploration can uncover novel therapeutic applications and provide a deeper understanding of the compound's mechanism of action.

The identification of new biological targets for compounds like this compound can be approached through various screening methods. For instance, high-throughput screening of the peptide against a panel of receptors, enzymes, or cell lines can reveal unexpected activities. nih.gov Furthermore, proteomic approaches can identify proteins that interact with the peptide within a cellular context.

Once a potential new target is identified, validation in pre-clinical research models is crucial. This involves a multi-step process:

In vitro Characterization: The interaction between the peptide analogue and the newly identified target is characterized using biochemical and biophysical assays to determine binding affinity and functional activity (agonist or antagonist).

Cell-Based Assays: The effect of the peptide on cellular pathways regulated by the target is investigated in relevant cell lines. This helps to establish a link between target engagement and a cellular response.

Animal Models: The efficacy and target engagement of the peptide are then evaluated in appropriate animal models of disease. escholarship.org These models allow for the assessment of the peptide's in vivo activity and its potential therapeutic benefit.

For example, a peptide initially designed as a receptor antagonist might be found to have off-target effects on a particular enzyme. This new interaction would then need to be validated through the steps outlined above to determine if it represents a new therapeutic opportunity. The development of peptide-based inhibitors for protein-protein interactions (PPIs) is a particularly promising area, as peptides are well-suited to target the large, flat interfaces often involved in these interactions. nih.govnih.gov

Integration with Advanced Bioanalytical and High-Throughput Screening Technologies

The discovery and development of next-generation peptide analogues are increasingly reliant on the integration of advanced bioanalytical techniques and high-throughput screening (HTS) platforms. These technologies enable the rapid synthesis, purification, and characterization of large libraries of peptide derivatives, as well as the efficient screening of these libraries for desired biological activities.

Advanced Bioanalytical Techniques:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential for the purification and analysis of peptide analogues. researchgate.net Two-dimensional HPLC can provide enhanced resolution for complex mixtures. researchgate.net The use of chiral stationary phases in HPLC allows for the separation of stereoisomers, which is critical when incorporating D-amino acids or other chiral ncAAs. rsc.org

Mass Spectrometry (MS): MS is a cornerstone of peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis (MS/MS). rsc.orgnih.gov It is indispensable for verifying the identity and purity of synthesized peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into the conformational effects of modifications like cyclization or ncAA incorporation. rsc.org

High-Throughput Screening (HTS) Technologies:

Combinatorial Chemistry: Technologies like liquid-phase combinatorial synthesis (LPCS) allow for the parallel synthesis of large libraries of peptides, where each member has a unique sequence or modification. pnas.org This enables the rapid generation of chemical diversity for screening.

Phage Display: This biological screening method allows for the selection of peptides with high affinity for a specific target from vast libraries displayed on the surface of bacteriophages. nih.gov

Cell-Based Assays: HTS platforms often utilize cell-based assays that measure a specific biological response, such as changes in reporter gene expression, calcium signaling, or cell proliferation. nih.gov These assays allow for the screening of large compound libraries in a physiologically relevant context.

Label-Free Detection Technologies: Techniques like surface plasmon resonance (SPR) can be used in a high-throughput format to screen for binding interactions between peptide libraries and a target protein without the need for fluorescent or radioactive labels.

The integration of these technologies creates a powerful workflow for the development of novel peptide therapeutics. For example, a combinatorial library of this compound analogues with various ncAA substitutions could be synthesized and then rapidly screened for enhanced binding to its target using an HTS-compatible binding assay. The most promising "hits" from the screen could then be subjected to detailed structural and functional analysis using advanced bioanalytical techniques.

| Technology | Application in Peptide Analogue Development |

| HPLC/TLC | Purification, purity analysis, stereoisomer separation. researchgate.netrsc.org |

| Mass Spectrometry | Molecular weight determination, sequence verification. rsc.orgnih.gov |

| NMR Spectroscopy | 3D structure determination in solution. rsc.org |

| Combinatorial Synthesis | Rapid generation of diverse peptide libraries. pnas.org |

| Phage Display | Screening for high-affinity binders from large libraries. nih.gov |

| HTS Cell-Based Assays | Functional screening of peptide libraries in a cellular context. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。